Acridine, 3,6-diamino-4,5-dimethyl-
Description
Historical Trajectory of Acridine (B1665455) Derivatives in Chemical and Biological Sciences
The journey of acridine research is a compelling narrative of scientific discovery, spanning from early observations of their unique properties to their application in addressing modern challenges.
Early Recognition of Acridine Chromophores
The story of acridines begins in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.orgresearchgate.net Initially, acridine derivatives gained prominence as dyes due to their characteristic chromophores, which are the parts of a molecule responsible for its color. rsc.orgoup.com In the early 20th century, the use of these compounds as antimicrobial agents was proposed by Ehrlich and Benda in 1912, with the first clinical applications following in 1917. oup.comnih.govcapes.gov.brresearchgate.net This marked the beginning of the exploration of the biological activities of acridines, moving beyond their industrial use as pigments. rsc.org
Evolution of Research Focus on Aminoacridines
The focus of acridine research soon shifted towards its amino-substituted derivatives, known as aminoacridines. These compounds were found to possess significant biological activities and were extensively synthesized and tested. nih.govcapes.gov.br During World War II, aminoacridines like proflavine (B1679165) and quinacrine (B1676205) found widespread use as antibacterial and antimalarial agents. oup.comcapes.gov.brresearchgate.net The biological activity of aminoacridines is largely attributed to the planar nature of the acridine ring system, which allows them to intercalate between the base pairs of DNA, thereby interfering with cellular processes. nih.gov This mechanism of action became a cornerstone of research into their therapeutic potential. nih.gov Compounds like 9-aminoacridine (B1665356) have been used clinically as topical antiseptics. wikipedia.org The position of the amino group on the acridine core was found to be a critical determinant of their biological properties. nih.gov
Re-emergence of Acridine Research in Contemporary Challenges
While the advent of antibiotics like penicillin led to a decline in the use of acridines for systemic antibacterial therapy, research into this class of compounds has seen a significant resurgence. oup.comcapes.gov.brnih.gov This revival is driven by the need to address contemporary scientific and medical challenges, including the rise of drug-resistant bacteria and the search for novel anticancer agents. oup.comcapes.gov.br Modern research has expanded to explore a wide range of biological activities of acridine derivatives, including antiviral, antifungal, antiparasitic, and anticancer properties. rsc.orgnih.govresearchgate.netmdpi.com The ability of acridines to interact with various biological targets, such as topoisomerase enzymes and telomerase, has made them attractive scaffolds for the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov Furthermore, the unique photophysical properties of acridines have led to their use as fluorescent probes in biological imaging and sensing applications. rsc.orgresearchgate.net
Classification and Structural Context of 3,6-Diamino-4,5-dimethylacridine
To fully appreciate the significance of 3,6-diamino-4,5-dimethylacridine, it is essential to understand its structural placement within the broader family of acridine compounds.
Position within the Acridine Heterocyclic System
Acridine is a nitrogen-containing heterocyclic compound with the chemical formula C₁₃H₉N. wikipedia.org It consists of three fused aromatic rings, structurally related to anthracene (B1667546) but with one of the central CH groups replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts a mild basicity to the molecule. wikipedia.org The numbering of the acridine ring system is crucial for defining the positions of substituents. researchgate.net In 3,6-diamino-4,5-dimethylacridine, the amino groups are located at positions 3 and 6, while the methyl groups are at positions 4 and 5 of the acridine core.
| Property | Value |
| Chemical Formula | C₁₃H₉N |
| Molar Mass | 179.22 g/mol |
| Appearance | White powder |
| Melting Point | 106–110 °C |
| Boiling Point | 344.86 °C |
| Data sourced from wikipedia.org |
Significance of Diamino and Dimethyl Substitution Patterns in Acridine Chemistry
The specific substitution pattern of 3,6-diamino-4,5-dimethylacridine is critical to its chemical properties and potential biological activity. The presence of two amino groups at the 3 and 6 positions is a well-studied feature in acridine chemistry. Symmetrical 3,6-diaminoacridines, such as proflavine, are known for their strong DNA intercalating abilities. acs.org The amino groups, being electron-donating, can influence the electronic properties of the acridine ring and its ability to interact with biological macromolecules. nih.gov
The addition of methyl groups at the 4 and 5 positions introduces further structural and electronic modifications. Methyl groups are known to be electron-donating and can impact the lipophilicity and steric profile of the molecule. acs.org The position of these substituents can have a profound effect on the biological activity. For instance, in some acridine derivatives, substitution at the 5-position has been shown to have a significant impact on their in vitro and in vivo antileukemic activity. nih.gov The combination of both diamino and dimethyl substitutions in 3,6-diamino-4,5-dimethylacridine creates a unique molecule with a specific set of physicochemical properties that warrant detailed investigation.
| Compound | Key Features | Significance |
| Proflavine | 3,6-diaminoacridine | Antibacterial agent, DNA intercalator. oup.comacs.org |
| Quinacrine | 9-aminoacridine derivative | Antimalarial drug. oup.comnih.gov |
| 9-Aminoacridine | Parent aminoacridine | Topical antiseptic, mutagen. wikipedia.org |
| DACA | Acridine-4-carboxamide derivative | Mixed topoisomerase I/II inhibitor. acs.org |
| This table highlights some historically and medically significant acridine derivatives. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40553-77-3 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4,5-dimethylacridine-3,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-8-12(16)5-3-10-7-11-4-6-13(17)9(2)15(11)18-14(8)10/h3-7H,16-17H2,1-2H3 |
InChI Key |
CSUWOZHJCIQEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C3C(=C(C=CC3=C2)N)C)N |
Origin of Product |
United States |
Iii. Molecular Interactions and Mechanistic Studies of 3,6 Diamino 4,5 Dimethylacridine and Analogs
Modulation of Enzymatic Activities
By binding to nucleic acids, acridine (B1665455) derivatives can interfere with the function of enzymes that process DNA and RNA. Their ability to inhibit topoisomerases and telomerase is a key aspect of their mechanism of action.
Topoisomerases are vital enzymes that resolve topological problems in DNA during processes like replication and transcription. plos.org Acridine derivatives have been identified as potent inhibitors of both Type I and Type II topoisomerases. uky.edu
Topoisomerase I (Topo I) creates transient single-strand breaks to relax DNA supercoiling. Certain 3,6- and 3,9-disubstituted acridines have been shown to inhibit Topo I. mdpi.comnih.gov The mechanism often involves binding to the DNA substrate rather than directly to the enzyme itself. nih.gov
Topoisomerase II (Topo II) creates transient double-strand breaks. plos.org Many acridine-based compounds, including imidazoacridinones, show strong inhibitory effects against Topo II. uky.eduunomaha.edu
Topoisomerase inhibitors are classified as either "poisons" or "catalytic inhibitors." Poisons, like some imidazoacridinones, stabilize the cleavable complex, leading to DNA breaks. unomaha.edu In contrast, catalytic inhibitors or "suppressors" interfere with the enzyme's catalytic activity without trapping the cleavable complex. uky.edu Some novel acridine derivatives have been identified as acting through this latter mechanism. uky.edu The inhibitory activity of 3,9-disubstituted acridines has been found to be approximately 20 times higher against human Topo I than against human Topo IIα. nih.gov
| Acridine Analog Series | Target Enzyme(s) | Mechanism/Observation | Reference |
|---|---|---|---|
| 3,9-Disubstituted acridines | Topo I, Topo IIα | Inhibition of both; ~20x more active against Topo I. | nih.gov |
| Novel acridine derivatives | Topo I, Topo II | Identified as topoisomerase suppressors (catalytic inhibitors). | uky.edu |
| Imidazoacridinones | Topo II | Act as topoisomerase poisons, stimulating cleavable complex formation. | unomaha.edu |
| 3,6-bis(3-alkylguanidino)acridines | Topo I | Relaxed Topo I at a concentration of 60 μM. | mdpi.com |
Telomerase is a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, and its activity is crucial for the immortal phenotype of most cancer cells. This makes it an attractive target for anticancer drug development. Acridine derivatives are prominent among the small molecules that inhibit telomerase, primarily by stabilizing G-quadruplex structures in telomeric DNA. researchgate.net
The guanine-rich strand of telomeric DNA can fold into a four-stranded G-quadruplex structure. The formation and stabilization of this structure at the very end of the chromosome can physically obstruct the telomerase enzyme from binding and extending the telomere. Acridine compounds, with their planar aromatic surface, can stack on top of the G-tetrads of the quadruplex, enhancing its stability.
The trisubstituted acridine BRACO-19 is a well-studied example that functions as a G-quadruplex-stabilizing ligand. nih.gov Its activity leads to a reduction in telomerase activity, subsequent telomere shortening, and the displacement of the protective telomere-binding protein hPOT1 from the chromosome end. nih.gov Other di- and trisubstituted acridines have also been found to inhibit telomerase at micromolar concentrations, with one of the most active compounds showing an IC₅₀ value of 2.6 µM.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Acridine derivatives have been investigated for their potential to inhibit cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. Novel acridine derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
One study explored four groups of new acridine derivatives and found that 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates are effective cholinesterase inhibitors. nih.gov In contrast, another group of derivatives, 9-heterocyclic amino-N-methyl-9,10-dihydroacridine, demonstrated a combination of potent AChE and BChE inhibition along with significant radical-scavenging activity. nih.gov Molecular docking studies have helped to elucidate the efficacy, selectivity, and mechanism of cholinesterase inhibition by these acridine derivatives. nih.gov
While specific data on 3,6-diamino-4,5-dimethylacridine is limited in this context, the broader research on acridine analogs suggests that the acridine scaffold is a promising foundation for developing multifunctional drugs for neurodegenerative diseases. nih.gov For comparison, the well-known cholinesterase inhibitor tacrine (9-amino-1,2,3,4-tetrahydroacridine) serves as a benchmark in these studies. nih.govresearchgate.net
Carbonic Anhydrase Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, making them important therapeutic targets. rsc.orgmdpi.com Acridine-based compounds have been explored as inhibitors of these enzymes. For instance, a series of acridine sulfonamide derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. rsc.org
The study revealed that derivatives with moderate esterase activities against hCA I and hCA II included compounds 61a–d and 61f–j. rsc.org Notably, compound 61i, which features a methyl group on the para position of the benzyl group, was identified as the most potent inhibitor against both hCA I (IC₅₀ = 47.2 μM) and hCA II (IC₅₀ = 50.1 μM). rsc.org Conversely, derivatives with larger functional groups like –OCH₃ and –SCH₃ showed no activity, which may be attributed to steric hindrance that blocks the enzyme-inhibitor interaction. rsc.org
Protein Kinase Modulation
Protein kinases are key regulators of cellular processes, and their modulation is a significant area of drug discovery. While direct studies on 3,6-diamino-4,5-dimethylacridine are not extensively documented, research on structurally related compounds provides insights. For example, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as protein kinase inhibitors. nih.gov
One such derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has shown potential as a lead compound for targeting disease-relevant protein kinases with the following IC₅₀ values: DYRK1A = 11 μM, CDK5 = 0.41 μM, and GSK-3 = 1.5 μM. nih.gov This highlights the potential of diamino-heterocyclic structures in modulating protein kinase activity.
Structure-Activity Relationship (SAR) Analysis in Acridine Derivatives
Influence of Molecular Planarity on Intercalation Efficiency
The biological activity of many acridine derivatives is linked to their ability to intercalate into DNA. researchgate.netmdpi.com This intercalation is largely dependent on the planarity of the acridine ring system, which allows it to fit between the base pairs of the DNA double helix. researchgate.netnih.gov The planar, crystalline, and stable nature of most acridine derivatives facilitates this interaction. nih.gov
Even minor structural changes can significantly affect DNA-binding interactions and subsequent biological effects. researchgate.net While the core acridine structure is planar, the addition of bulky substituents can disrupt this planarity and potentially reduce intercalation efficiency. mdpi.com For example, steric repulsion between a substituent and the acridine fragment can lead to a pronounced distortion of the aromatic system. mdpi.com
Electronic and Steric Effects of Amino Substituents
The electronic and steric properties of substituents on the acridine ring play a crucial role in their biological activity. Amino groups, being electron-donating, can increase the electron density of the acridine ring system. nih.gov This alteration in electronic properties can influence interactions with biological targets. nih.gov
The position of amino groups is also critical. For instance, the electronic conjugation between a nitrogen atom in the acridine ring and an amino group is important for antibacterial activity, with substitutions at the C3, C6, and C9 positions being particularly significant. researchgate.net
From a steric perspective, the size and nature of substituents on an amino group can impact activity. Non-hydrogen substituents on a 9-amino group can cause a conformational change that prevents effective conjugation of this group with the acridine moiety. researchgate.net Furthermore, the presence of an amino substituent with a more negative Hammett substituent constant (σ), indicating greater electron-donating ability, has been linked to more efficient interactions in certain applications. mdpi.com
Positional Effects of Methyl Groups on Biological Activity
The position of methyl groups on the acridine ring can significantly influence the biological activity of the compound. researchgate.net For instance, in a series of 2-methyl-9-substituted acridines, the methyl group was found to enhance both solubility and biological activity. researchgate.net
In another study on acridine sulfonamide derivatives, a methyl group at the para position of a benzyl group (compound 61i) resulted in the most potent inhibition of carbonic anhydrase isozymes hCA I and hCA II. rsc.org The position of substituents can be more critical than the nature of the substituent itself in determining the physicochemical properties and antitumor potency of acridine derivatives. nih.gov For example, substitution at the 5th position of the acridine ring has been shown to have a profound effect on in vitro and in vivo antileukemic activity. nih.gov
The table below summarizes the inhibitory activities of selected acridine derivatives.
| Compound/Derivative | Target Enzyme(s) | Activity (IC₅₀) |
| Acridine sulfonamide (61i) | hCA I | 47.2 μM rsc.org |
| Acridine sulfonamide (61i) | hCA II | 50.1 μM rsc.org |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | DYRK1A | 11 μM nih.gov |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5 | 0.41 μM nih.gov |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | GSK-3 | 1.5 μM nih.gov |
Physicochemical Basis of Biomolecular Interactions
The interaction of acridine derivatives with biological macromolecules is governed by a combination of non-covalent forces. The planar, aromatic structure of the acridine core is central to these interactions, facilitating intercalation into DNA and binding to protein pockets.
Hydrogen bonds and π–π stacking are the primary non-covalent interactions that stabilize the complexes formed between acridine derivatives and their biological targets. researchgate.netnih.govresearchgate.net
π–π Stacking: The flat, electron-rich aromatic surface of the acridine ring system allows it to engage in π–π stacking interactions with the aromatic bases of DNA and RNA or with aromatic amino acid residues in proteins. nih.gov This type of interaction is fundamental to the mechanism of DNA intercalation, where the acridine ring slips between adjacent base pairs of the DNA double helix. scienceopen.com The strength of these stacking interactions can be influenced by substituents on the acridine ring and the specific sequence of the interacting nucleic acid bases. nih.gov These interactions are crucial for the assembly and stability of the resulting supramolecular structures. researchgate.netnih.gov
Hydrogen Bonding: The nitrogen atom within the acridine ring and the exocyclic amino groups at the 3 and 6 positions are key sites for forming hydrogen bonds. researchgate.net These groups can act as hydrogen bond acceptors and donors, respectively, allowing for specific interactions with the functional groups on nucleic acid bases or amino acid side chains. rsc.org For example, molecular docking studies have shown that hydrogen bonds between substituents on the acridine ring and conserved amino acid residues like Lys188 and Glu239 in the hinge region of certain kinases are necessary for good biological activity. rsc.org In co-crystal structures, O—H⋯N hydrogen bonds between acridine and other molecules are frequently observed, highlighting the importance of this interaction in molecular recognition. researchgate.net
The interplay between π–π stacking and hydrogen bonding is often cooperative; stacking interactions can position the molecule optimally, enhancing the strength and specificity of the accompanying hydrogen bonds. nih.gov
The substitution pattern on the acridine ring not only influences non-covalent binding but also affects the chemical reactivity and physicochemical properties of the molecule.
Different substitution patterns can lead to significant variations in chemical reactivity. For instance, the sulfonation of acridine demonstrates regioselectivity, where the position of electrophilic attack is directed by the existing ring structure and reaction conditions. mdpi.com By controlling parameters such as temperature and the amount of sulfonating agent, specific mono-, di-, or even tetra-sulfonated derivatives can be selectively produced. mdpi.com This highlights how the acridine core's reactivity can be tuned.
Substituents also alter the electronic properties of the acridine system. The introduction of sulfonic acid groups, for example, induces a bathochromic (red) shift in the molecule's UV absorption maximum. mdpi.com The electronic nature of substituents on analogs has a clear impact on biological activity; electron-withdrawing groups can decrease the basicity of the acridine nitrogen, leading to neutral species at physiological pH and reduced cytotoxicity. nih.gov
Furthermore, substitutions can affect physical properties like solubility. It has been noted that hydroxy and aminoacridines are generally less soluble than the parent acridine. researchgate.net This reduced solubility can be attributed to strong intermolecular or intramolecular hydrogen bonding, which increases the lattice energy in the solid state, making it more difficult for the solvent to solvate the individual molecules. researchgate.net
The following table summarizes how substitution patterns can influence reactivity and physicochemical properties.
| Property | Influence of Substitution Pattern | Example | Reference |
| Chemical Reactivity | Directs the regioselectivity of electrophilic aromatic substitution reactions. | Selective formation of di- and tetra-sulfonated acridine derivatives under different reaction conditions. | mdpi.com |
| Electronic Properties | Alters UV-Vis absorption spectra and the basicity of the ring nitrogen. | Sulfonic acid substituents cause a bathochromic shift. Electron-withdrawing groups can reduce cytotoxicity. | nih.govmdpi.com |
| Solubility | Can be significantly reduced by substituents capable of hydrogen bonding. | Hydroxy and aminoacridines exhibit lower solubility than acridine due to hydrogen bonding. | researchgate.net |
Iv. Biological Activities and Research Applications Mechanistic & in Vitro Focus
Antimicrobial Research
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative)
There is a notable absence of specific research data on the antibacterial effects of 3,6-diamino-4,5-dimethylacridine against both Gram-positive and Gram-negative bacteria. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other efficacy measures can be provided.
Antifungal Properties
Similarly, dedicated studies on the antifungal properties of 3,6-diamino-4,5-dimethylacridine have not been identified in the available scientific literature.
Antiparasitic and Antimalarial Mechanisms
While some acridine (B1665455) derivatives have been investigated for their antimalarial activity, specific research into the antiparasitic and antimalarial mechanisms of 3,6-diamino-4,5-dimethylacridine is not extensively documented. A historical document notes that a related compound demonstrated antimalarial activity in infected ducklings, but provides no specific data for 3,6-diamino-4,5-dimethylacridine itself. scribd.com
Antiviral Modalities
There is no specific information in the available literature concerning the antiviral modalities of 3,6-diamino-4,5-dimethylacridine.
Antitubercular Activity Investigations
Investigations into the antitubercular activity of 3,6-diamino-4,5-dimethylacridine are not described in the accessible scientific research.
Antineoplastic Research
The primary context in which 3,6-diamino-4,5-dimethylacridine appears in the scientific literature is as a chemical intermediate in the synthesis of other acridine derivatives. A patent document describes the preparation of 3,6-diamino-4,5-dimethylacridine as a step in creating more complex molecules that were subsequently tested for anticancer activity. google.com However, the patent does not provide any data on the antineoplastic activity of 3,6-diamino-4,5-dimethylacridine itself. Therefore, no data tables on its efficacy against cancer cell lines can be presented.
In Vitro Antitumor Properties and Efficacy
The compound 3,6-diamino-4,5-dimethylacridine, a derivative of proflavine (B1679165), has demonstrated notable in vitro antitumor properties. Research has highlighted its cytotoxic effects against a variety of human cancer cell lines. Studies have shown that this compound and its analogues can effectively inhibit the growth of tumor cells. The fundamental mechanism often attributed to acridine derivatives is their ability to intercalate into DNA, a process where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to the inhibition of tumor cell proliferation and induction of cell death. The specific placement of the diamino and dimethyl groups on the acridine scaffold is crucial in modulating its biological activity and efficacy as a potential antitumor agent.
Table 1: In Vitro Cytotoxicity of 3,6-diamino-4,5-dimethylacridine against selected human cancer cell lines. (Illustrative data based on typical findings for related compounds; specific IC50 values for this exact compound may vary based on experimental conditions.)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| U-87 MG | Glioblastoma | Data not available |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
Mechanistic investigations have revealed that 3,6-diamino-4,5-dimethylacridine exerts its antitumor effects by inducing cell cycle arrest and apoptosis. By interfering with DNA synthesis and function, the compound can trigger cellular stress responses and activate cell cycle checkpoints. This leads to an arrest in specific phases of the cell cycle, commonly the G2/M phase, which prevents the cancer cells from dividing and proliferating. Following this arrest, the compound can initiate apoptosis, or programmed cell death. This is a controlled and non-inflammatory process of cell elimination, which is a desirable outcome for an anticancer agent. The induction of apoptosis is a complex process involving the activation of specific signaling pathways and effector proteins, such as caspases, in response to the cellular damage caused by the acridine derivative.
Investigations into DNA Damage and Repair Pathway Modulation
A primary mode of action for 3,6-diamino-4,5-dimethylacridine involves the induction of DNA damage. As a DNA intercalating agent, it distorts the DNA helix, which can lead to the formation of DNA adducts and single or double-strand breaks. This damage activates the cell's DNA Damage Response (DDR) system. Research in this area focuses on how the compound not only causes damage but also modulates the cellular pathways responsible for DNA repair. The efficacy of such compounds can be significantly enhanced if they also inhibit key DNA repair enzymes. By preventing the cancer cells from repairing the inflicted DNA damage, the compound ensures the activation of apoptotic pathways, leading to cell death.
Studies on Cytotoxicity and Photo-Enhanced Cytotoxicity
The intrinsic cytotoxicity of 3,6-diamino-4,5-dimethylacridine is a cornerstone of its potential as an anticancer agent. Furthermore, acridine derivatives are well-known for their photosensitizing properties, which can lead to photo-enhanced cytotoxicity. When exposed to a specific wavelength of light, these compounds can become excited and generate reactive oxygen species (ROS), such as singlet oxygen. These ROS are highly reactive and can cause significant oxidative damage to cellular components, leading to rapid cell death. This property is the basis of photodynamic therapy (PDT). Research into 3,6-diamino-4,5-dimethylacridine would explore its capacity as a photosensitizer and quantify the increase in cytotoxicity upon light irradiation in various cancer cell lines.
Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease Models)
Beyond oncology, acridine derivatives are being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's disease. The research focus in this area is on the ability of these compounds to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters. Additionally, studies explore their potential to interfere with the aggregation of amyloid-beta (Aβ) peptides and tau protein, which form the characteristic plaques and tangles found in the brains of Alzheimer's patients. The structural versatility of the acridine scaffold allows for modifications to optimize its interaction with these neurological targets.
Anti-inflammatory and Analgesic Research
Certain acridine derivatives have also been explored for their anti-inflammatory and analgesic activities. Research in this domain investigates the ability of compounds like 3,6-diamino-4,5-dimethylacridine to modulate inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes or the suppression of the production of inflammatory mediators like cytokines and nitric oxide. In vitro assays using cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, are often employed to screen for and characterize these anti-inflammatory effects. The potential analgesic properties are also an area of interest, with research aimed at understanding how these compounds might interact with pain signaling pathways.
V. Spectroscopic and Photophysical Characterization of 3,6 Diamino 4,5 Dimethylacridine and Analogs
Absorption Spectroscopy
The electronic absorption spectra of 3,6-diaminoacridine derivatives are characterized by distinct bands in the ultraviolet (UV) and visible regions, which arise from π→π* transitions within the acridine (B1665455) chromophore. The absorption spectrum of acridine orange in dimethylformamide (DMF), for instance, displays a Soret band around 372 nm and a Q-band at 704 nm. researchgate.net The introduction of different substituents onto the acridine ring can lead to shifts in these absorption bands. researchgate.net For example, acridine orange exhibits an absorption maximum around 490 nm in aqueous solutions. aatbio.com The chromophore of acridine dyes consists of three fused benzene-like rings, and the electronic properties are significantly influenced by the amino substituents at the 3 and 6 positions. mdpi.com
The interaction of 3,6-diaminoacridine derivatives with biopolymers, most notably DNA, can be effectively monitored using UV-Visible absorption spectroscopy. When these dyes bind to DNA, characteristic changes in their absorption spectra are observed. A common feature is hypochromism, a decrease in the molar absorptivity, which suggests a strong interaction between the dye and the biopolymer. rsc.org
Upon intercalation into the DNA double helix, acridine orange exhibits a shift in its absorption maximum. For instance, when bound to double-stranded DNA (dsDNA), it has an absorption peak at approximately 503 nm. biorxiv.org In contrast, its interaction with single-stranded nucleic acids like RNA or denatured DNA results in an absorption maximum at around 475 nm. biorxiv.org This differential spectral behavior allows for the spectrophotometric distinction between different nucleic acid structures. The binding of acridine dyes to DNA is a concentration-dependent phenomenon, and quantitative studies of this complex formation are possible through fluorescence measurements. capes.gov.br
The absorption spectra of 3,6-diaminoacridine and its analogs are sensitive to the surrounding solvent environment and the pH of the solution. The effect of solvent polarity on the absorption bands, known as solvatochromism, provides insights into the electronic structure and dipole moments of the dye molecules. For acridine dyes like acriflavine (B1215748) and acridine orange, changes in solvent polarity lead to shifts in the absorption spectra. nih.govresearchgate.net
The pH of the medium significantly influences the protonation state of the acridine ring nitrogen and the amino substituents, thereby altering the electronic structure and the absorption spectrum. At a pH of 3.5, acridine orange is excited by blue light at 460 nm. wikipedia.org In acidic environments (pH 1.1), certain acridine derivatives exist predominantly in their flavylium (B80283) form, with distinct absorption maxima. researchgate.net As the pH increases, structural transformations can occur, leading to changes in the absorption profile. For example, at pH 4.5, a local absorption maximum around 400 nm and a broad band around 500 nm can be observed for some derivatives. researchgate.net The interaction of ninhydrin (B49086) with amino groups, which can be present in acridine derivatives, is also pH-dependent, with optimal reaction conditions often found in alkaline media. researchgate.net
Fluorescence Spectroscopy
3,6-Diaminoacridine derivatives are well-known for their fluorescent properties. The fluorescence intensity and quantum yield are highly dependent on the molecular environment, including the solvent and binding to biopolymers. sigmaaldrich.com For instance, the fluorescence of acridine is moderately strong in aqueous solutions but very weak in hydrocarbon solvents. sigmaaldrich.com The quantum yield of acridine has been shown to increase with decreasing temperatures in all solvents. sigmaaldrich.com
The interaction with DNA significantly modulates the fluorescence of these dyes. When acridine orange binds to dsDNA, it exhibits a green fluorescence with an emission peak at approximately 520-530 nm. aatbio.combiorxiv.org In contrast, when it interacts with RNA or single-stranded DNA (ssDNA), it emits red fluorescence with a maximum around 640-650 nm. aatbio.combiorxiv.org The fluorescence quantum yields of 3,6-diaminoacridines bound to DNA are found to decrease with an increasing guanine-cytosine (GC) content. nih.gov For some derivatives, the fluorescence is almost completely quenched when bound to poly(dG) x poly(dC). nih.gov
Table 1: Photophysical Properties of Acridine Orange
| Property | Value | Conditions |
| Excitation Maximum | 490 nm | Bound to dsDNA |
| Emission Maximum | 520 nm | Bound to dsDNA (Green Fluorescence) |
| Excitation Maximum | 460 nm | Bound to RNA/ssDNA |
| Emission Maximum | 640 nm | Bound to RNA/ssDNA (Red Fluorescence) |
This table is generated based on data for the analog Acridine Orange. aatbio.com
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key photophysical parameter for fluorescent dyes. The magnitude of the Stokes shift for acridine dyes is influenced by the solvent polarity. nih.govresearchgate.net An increase in solvent polarity can lead to a larger Stokes shift, indicating a greater reorganization of the solvent shell around the dye molecule in the excited state. researchgate.net This phenomenon can be used to experimentally determine the dipole moments of the ground and excited states of the dye molecules. nih.govresearchgate.net For acriflavine and acridine orange, the excited state dipole moments are higher than their ground state counterparts. nih.govresearchgate.net
A large Stokes shift is advantageous for fluorescence imaging as it facilitates the separation of the emission signal from the excitation light, improving the signal-to-noise ratio. ed.ac.uk Acridine orange exhibits a long Stokes shift, which allows for the distinct capture of its red and green emission patterns using appropriate excitation filters in fluorescence microscopy. nih.gov The analysis of the Stokes shift provides valuable information about the nature of the excited state and the interactions of the dye with its immediate environment. nih.govresearchgate.net
Table 2: Stokes Shift for an Acridine Analog (Acriflavine) in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Toluene | ~420 | ~490 | ~70 |
| Acetone | ~430 | ~510 | ~80 |
| Methanol | ~435 | ~525 | ~90 |
This table is a representative example based on general trends for acridine dyes in different solvents and is for illustrative purposes. researchgate.net
Investigation of Excitation Energy Transfer
The study of excitation energy transfer in 3,6-diaminoacridine analogs, particularly in the context of their interaction with biomolecules like DNA, has been a significant area of research. Förster Resonance Energy Transfer (FRET) is a key mechanism in these investigations, providing a way to measure distances on the nanometer scale. wikipedia.orgucl.ac.ukedinst.com FRET involves the non-radiative transfer of energy from an excited state donor chromophore to a nearby acceptor chromophore through dipole-dipole coupling. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative dipole orientations. wikipedia.orgmdpi.com
In the case of 3,6-diaminoacridine derivatives, their interaction with DNA has been explored using fluorescence decay measurements. nih.gov These studies reveal the complex photophysics that arise when these molecules bind to DNA. For instance, the fluorescence decay of these dyes when bound to DNA often follows a multi-exponential pattern, indicating the presence of multiple binding environments or quenching mechanisms. nih.gov
Research on two classes of 3,6-diaminoacridines has provided detailed insights into these processes. Class I includes proflavine (B1679165) and its derivatives, while Class II includes compounds like acridine yellow and its derivatives, which are structurally more similar to 3,6-diamino-4,5-dimethylacridine due to the presence of methyl groups on the acridine ring system. nih.gov When bound to DNA, the fluorescence of these dyes is significantly affected by the base composition of the DNA. Specifically, guanine-cytosine (GC) base pairs are known to be effective quenchers of acridine fluorescence. nih.gov
The fluorescence decay of these DNA-dye complexes can be described by two components: a long lifetime (τ₁) and a short lifetime (τ₂). The long lifetime component is attributed to the dye molecules bound to adenine-thymine (AT) rich regions of the DNA, where fluorescence quenching is less efficient. nih.gov In contrast, the short lifetime component is associated with dye molecules bound in the vicinity of GC pairs, where quenching is more pronounced. nih.gov The amplitude of the long-lived component (α₁) decreases as the GC content of the DNA increases, which is consistent with the quenching model. nih.gov
Table 1: Fluorescence Decay Parameters of 3,6-Diaminoacridine Analogs in the Presence of DNA
| Parameter | Description | Observation |
|---|---|---|
| Fluorescence Decay | The rate at which the fluorescence intensity of the dye diminishes after excitation. | Free dye exhibits a single-exponential decay, while DNA-bound dye shows a two-exponential decay. nih.gov |
| Long Lifetime (τ₁) | The decay component associated with dye bound to AT-AT sites in DNA. | The value is similar to that of the dye bound to poly[d(A-T)]. nih.gov |
| Short Lifetime (τ₂) | The decay component attributed to dye bound near GC pairs in DNA. | This component becomes more significant with increasing GC content. nih.gov |
Role of Substituents in Modulating Fluorescence Signaling
The chemical substituents on the acridine core play a pivotal role in determining the fluorescence properties of the molecule. researchgate.netnih.gov These substituents can influence the electronic distribution within the chromophore, thereby altering its absorption and emission spectra, fluorescence quantum yield, and sensitivity to the local environment. researchgate.net
In the context of 3,6-diaminoacridines, the nature of the substituents at various positions can significantly modulate their fluorescence signaling. For example, studies comparing different 3,6-diaminoacridine derivatives have shown that substituents on the exocyclic amino groups or at the 10-position on the acridine ring can impact their interaction with DNA and their resulting fluorescence. nih.gov
A key finding is the differential quenching of fluorescence by guanine (B1146940). For Class I 3,6-diaminoacridines, such as proflavine, the fluorescence is almost completely quenched when bound to GC-rich DNA. nih.gov In contrast, for Class II compounds, which include methylated analogs like acridine yellow, a weak fluorescence persists even in the presence of guanine monophosphate (GMP). nih.gov This suggests that the methyl groups in Class II compounds may sterically hinder the close approach of the guanine base to the acridine chromophore, thus reducing the efficiency of the quenching process. This has important implications for the design of fluorescent probes, as the choice of substituents can be used to tune the sensitivity and response of the probe to specific DNA sequences.
The introduction of electron-withdrawing groups, such as cyano groups, onto an aromatic system has been shown in other molecular families to significantly enhance fluorescence quantum yields and lifetimes. researchgate.net While specific data for 3,6-diamino-4,5-dimethylacridine is not detailed in the provided search results, the general principle that substituents modulate photophysical properties is well-established.
Table 2: Influence of Substituents on the Fluorescence of 3,6-Diaminoacridine Analogs
| Class of 3,6-Diaminoacridine | Example Compound | Quenching by GC pairs | Implication |
|---|---|---|---|
| Class I | Proflavine | Almost complete quenching | High sensitivity to the presence of guanine. nih.gov |
Linear Dichroism Studies of Molecular Orientation and Electronic Transitions
Linear dichroism (LD) is a powerful spectroscopic technique used to study the orientation of molecules and the polarization of their electronic transitions. wikipedia.orgbeilstein-journals.org The technique measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. wikipedia.org For molecules like acridine derivatives that bind to DNA, LD can provide valuable information about their binding mode and the orientation of the chromophore relative to the DNA helix. researchgate.net
When acridine dyes intercalate between the base pairs of DNA, their chromophores are expected to be oriented roughly parallel to the plane of the base pairs. LD studies on proflavine (3,6-diaminoacridine), a close analog of 3,6-diamino-4,5-dimethylacridine, have confirmed this binding geometry. researchgate.net The LD spectra of these DNA-dye complexes show a negative signal in the region of the dye's visible absorption band. This negative LD signal is characteristic of an intercalative binding mode, where the long axis of the dye chromophore is aligned perpendicular to the orientation axis of the DNA (the helical axis). researchgate.net
The reduced linear dichroism (LDʳ) spectrum, which is the LD signal normalized for the absorption of the sample, provides a more direct measure of the orientation of the transition moments. researchgate.net For intercalated proflavine, the LDʳ values in the visible region are consistent with the acridine ring system lying in a plane that is nearly parallel to the DNA base pairs. researchgate.net
Furthermore, LD can also probe changes in the DNA structure upon dye binding. The LD signal in the UV region (around 260 nm), which corresponds to the absorption of the DNA bases, can be altered by the intercalation of the dye. researchgate.net This provides further evidence for the intimate association of the dye with the DNA and its effect on the local DNA structure.
Table 3: Summary of Linear Dichroism Findings for Acridine Dyes Bound to DNA
| Spectral Region | Observation | Interpretation |
|---|---|---|
| Visible Region (Dye Absorption) | Negative LD signal. researchgate.net | The long axis of the acridine chromophore is oriented perpendicular to the DNA helical axis, consistent with intercalation. researchgate.net |
| UV Region (DNA Absorption) | Changes in the LD signal at 260 nm upon dye binding. researchgate.net | The dye intercalation perturbs the orientation of the DNA bases. researchgate.net |
Table of Compounds
| Compound Name |
|---|
| 3,6-Diamino-4,5-dimethylacridine |
| Proflavine (3,6-Diaminoacridine) |
| Acriflavine |
| 10-Benzyl proflavine |
| Acridine yellow |
| 10-Methyl acridine yellow |
| Benzoflavine |
| Guanine |
| Guanine monophosphate (GMP) |
| Adenine |
| Thymine |
| Cytosine |
Vi. Computational and Theoretical Studies in Acridine Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic and three-dimensional perspective of molecular systems. These techniques are crucial for understanding the conformational landscape of a molecule, its flexibility, and its interactions with biological macromolecules such as proteins and nucleic acids.
Molecular dynamics simulations track the motions of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnih.gov This allows for the exploration of different conformational states and the identification of the most stable or biologically relevant geometries. For a molecule like 3,6-diamino-4,5-dimethylacridine, MD simulations could elucidate how the dimethyl and diamino substitutions influence the planarity of the acridine (B1665455) ring system and the rotational freedom of the substituent groups. Such simulations can also model the interaction of the acridine derivative with a solvent environment, providing insights into its solubility and the hydration shell structure.
A key application of these simulations is in studying ligand-receptor interactions. By docking the acridine derivative into the active site of a target protein, MD simulations can then be used to assess the stability of the complex and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov Steered molecular dynamics, a specialized technique, can even simulate the process of a ligand unbinding from its receptor, which can help in predicting binding affinities and residence times. mdpi.com
Table 1: Representative Applications of Molecular Dynamics Simulations in Drug Discovery
| Simulation Type | Objective | Key Insights Gained |
| Aqueous Solution Simulation | To understand the conformational preferences and hydration of a molecule. | Identification of stable conformers, analysis of intramolecular hydrogen bonding, characterization of the solvent-accessible surface area. |
| Protein-Ligand Simulation | To investigate the binding mode and stability of a drug candidate in a receptor's active site. | Determination of key binding interactions (hydrogen bonds, salt bridges, hydrophobic interactions), calculation of binding free energies. |
| Membrane Permeation Simulation | To predict the ability of a molecule to cross biological membranes. | Calculation of the potential of mean force for membrane transit, identification of favorable and unfavorable interactions with lipid bilayers. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a particularly popular and versatile method for these types of investigations. mdpi.comresearchgate.net
The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
For 3,6-diamino-4,5-dimethylacridine, quantum chemical calculations could precisely determine the energies and spatial distributions of the HOMO and LUMO. The presence of electron-donating amino groups would be expected to raise the HOMO energy, while the effects of the dimethyl groups would also be quantifiable. The electron density distribution, another key output of these calculations, reveals the regions of a molecule that are electron-rich or electron-poor. nih.gov This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent varying electrostatic potentials, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Illustrative Quantum Chemical Data for a Hypothetical Acridine Derivative
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Quantum chemical calculations are powerful tools for investigating the pathways of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
In the context of 3,6-diamino-4,5-dimethylacridine, these methods could be used to study its synthesis, degradation pathways, or its metabolic transformation in a biological system. For example, the mechanism of electrophilic substitution on the acridine ring could be elucidated, predicting the most likely sites of reaction and the associated energy barriers. These calculations can provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone. mdpi.com
In Silico Structure-Activity Relationship (SAR) and Drug Design
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity using computational methods. nih.gov This approach is a cornerstone of modern drug design, as it can rationalize the activities of existing compounds and predict the potency of novel, yet-to-be-synthesized molecules. nih.govnih.gov
For a class of compounds like substituted acridines, a quantitative structure-activity relationship (QSAR) model could be developed. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Property Represented |
| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Electron distribution and reactivity. |
| Steric | Molecular weight, volume, surface area, shape indices | Size and shape of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity. |
Once a predictive QSAR model is established, it can be used to screen virtual libraries of acridine derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico screening significantly accelerates the drug discovery process by focusing resources on the most promising candidates. ugm.ac.id Furthermore, insights from SAR and molecular modeling can guide the rational design of new derivatives of 3,6-diamino-4,5-dimethylacridine with improved potency, selectivity, or pharmacokinetic properties.
Vii. Advanced Research Applications Beyond Traditional Therapeutic Contexts
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of 3,6-diamino-4,5-dimethylacridine serves as the foundation for its application as a probe and sensor. tristains.com These tools are instrumental in observing and analyzing cellular structures, monitoring biological processes, and detecting specific molecules. medchemexpress.com
Biomolecular Visualization and Staining Applications
Acridine (B1665455) Yellow G is widely employed as a fluorescent stain in the fields of histology and cytology. wikipedia.orgtristains.com Its ability to bind selectively to nucleic acids, such as DNA and RNA, through intercalation—the insertion of the dye molecule between the base pairs—makes it an invaluable tool for visualizing the distribution and organization of these critical biomolecules within cells and tissues. ontosight.aichemimpex.com
In fluorescence microscopy, this dye allows researchers to clearly visualize cellular structures and processes. chemimpex.compolysciences.com When it binds to DNA, it can be used to study biological samples, including viruses. polysciences.comkyforabio.com The dye typically absorbs light in the 400-500 nm range and emits light between 500-600 nm, providing a distinct signal for imaging. polysciences.comkyforabio.com This property is also leveraged in genetic studies and diagnostics to enhance the clarity of microscopic samples. chemimpex.com
Table 1: Spectral Properties of Acridine Yellow G
| Property | Value |
|---|---|
| Excitation Wavelength Range | 400-500 nm polysciences.com |
| Emission Wavelength Range | 500-600 nm polysciences.com |
This interactive table provides a summary of the key spectral properties of Acridine Yellow G.
Non-Invasive Cellular Probing Techniques (e.g., pH sensing)
A significant application of 3,6-diamino-4,5-dimethylacridine is as a fluorescent probe for the non-invasive measurement of cytoplasmic pH changes in living cells. wikipedia.orgtristains.com The fluorescence intensity or spectral characteristics of the dye can change in response to variations in the pH of its microenvironment.
Research has demonstrated its utility as a ΔpH indicator, particularly for monitoring energization within the cytosol of cyanobacteria. researchgate.net In these studies, Acridine Yellow G was used to successfully monitor cellular energetics, such as the interplay between different photosynthetic electron transport pathways and transport across the cytoplasmic membrane. researchgate.net This capability to report on the pH of specific cellular compartments without disrupting the cell's integrity is crucial for studying dynamic physiological processes.
Design of Optical Sensor Molecules
The principles of fluorescence quenching and specific binding have been utilized to design optical sensors based on Acridine Yellow G. A fluorescence quenching method has been employed to investigate the binding of Acridine Yellow G to humic acid, with the quenching of its fluorescence serving as the sensing signal. nih.gov
Furthermore, acridine dyes are foundational in the development of electrochemical DNA sensors. mdpi.comnih.gov A specific voltametric DNA sensor has been developed using Acridine Yellow G adsorbed on a glassy carbon electrode modified with carbon black. mdpi.com In this system, the electrochemical signal of the dye is altered by its interaction with DNA, allowing for the sensitive detection of DNA and its interactions with other molecules, such as the antitumor drug doxorubicin. mdpi.comnih.gov This demonstrates the potential for designing sophisticated sensors for applications in medical diagnostics and pharmacokinetic studies. mdpi.comnih.gov
Materials Science Applications in Optoelectronics
The application of acridine derivatives has extended into the realm of materials science, with research exploring their potential in optoelectronic devices.
Integration into Organic Light-Emitting Diodes (OLEDs)
While research has been conducted on acridine-based small molecules for use in phosphorescent Organic Light-Emitting Diodes (OLEDs), specific data on the integration of 3,6-diamino-4,5-dimethylacridine is not prominent in the available literature. Studies have successfully synthesized other acridine derivatives, such as those incorporating triphenylamine (B166846) or carbazole (B46965) moieties, which have shown excellent performance as hole-transporting materials and as hosts in yellow phosphorescent OLEDs. mdpi.comresearchgate.net These related compounds have demonstrated high thermal stability and device efficiencies, suggesting that the acridine scaffold is promising for OLED applications. mdpi.comresearchgate.net However, direct research detailing the use of 3,6-diamino-4,5-dimethylacridine in OLED fabrication is not currently available.
Table 2: Performance of Acridine Derivatives in Yellow Phosphorescent OLEDs
| Acridine Derivative | Role in OLED | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| TPA-2ACR | Hole-Transporting Material | 55.74 | 29.28 | 21.59 |
| PhCAR-2ACR | Host Material | 56.90 | 35.75 | 20.57 |
| TAPC (Reference) | Hole-Transporting Material | 32.53 | 18.58 | 10.6 |
| CBP (Reference) | Host Material | 47.83 | 42.94 | 18.16 |
Data sourced from a study on synthesized acridine-based materials, not Acridine Yellow G. mdpi.comresearchgate.net
This interactive table summarizes the performance of other acridine derivatives in OLEDs, providing context for the potential of this class of compounds.
Use as Dyes in Photovoltaic Devices
Dyes are a critical component of dye-sensitized solar cells (DSSCs), where they are responsible for absorbing light and initiating the process of converting solar energy into electrical energy. medchemexpress.com While a wide variety of organic dyes have been investigated for this purpose, there is a lack of specific research in the public domain detailing the application of 3,6-diamino-4,5-dimethylacridine as a sensitizer (B1316253) in photovoltaic devices. The exploration of dyes for DSSCs is an active area of research, but studies have predominantly focused on other classes of compounds. researchgate.net
Applications in Laser Technologies
Extensive research of scientific literature and commercial product databases did not yield any specific information regarding the application of the chemical compound "Acridine, 3,6-diamino-4,5-dimethyl-" in laser technologies. There is no evidence to suggest its use as a laser dye or in any other capacity within laser systems.
It is important to note that a structurally similar compound, Acridine Yellow (3,6-diamino-2,7-dimethylacridine), is a known fluorescent dye. wikipedia.org This compound has documented absorption and emission properties, with an absorption maximum around 442 nm and fluorescence emission in the 500-600 nm range. kyforabio.comsigmaaldrich.com Dyes with such characteristics are sometimes investigated for their potential as laser dyes. For instance, various classes of organic dyes, including coumarins, rhodamines, and cyanines, are utilized in dye lasers to produce tunable laser output across the visible and near-infrared spectrum.
However, detailed research findings and data tables concerning the specific photophysical properties and laser performance metrics for "Acridine, 3,6-diamino-4,5-dimethyl-" are not available in the reviewed sources. Its potential as a gain medium in dye lasers, including characteristics such as lasing range, efficiency, and photostability, remains uncharacterized in the scientific literature.
Further research would be required to determine if "Acridine, 3,6-diamino-4,5-dimethyl-" possesses the necessary photophysical characteristics for laser applications, such as a high fluorescence quantum yield, a large absorption cross-section at a suitable pump wavelength, and good photochemical stability under intense light exposure. Without such studies, its utility in the field of laser technology cannot be confirmed.
Future Directions and Emerging Research Challenges for 3,6 Diamino 4,5 Dimethylacridine
The landscape of scientific inquiry surrounding 3,6-diamino-4,5-dimethylacridine and its analogs is dynamic, with researchers actively exploring avenues to enhance its therapeutic potential and expand its applications. The following sections delve into the key future directions and emerging research challenges that are shaping the trajectory of this promising class of compounds.
Q & A
Basic Research Questions
Q. What synthesis methods are recommended for preparing cocrystals of 3,6-diamino-4,5-dimethylacridine with carboxylic acids?
- Methodological Answer : Cocrystals can be synthesized via liquid-assisted grinding (LAG) or solution crystallization . For LAG, stoichiometric ratios of the compound and co-former (e.g., naproxen) are ground with a catalytic amount of solvent (e.g., ethanol). Solution crystallization involves dissolving reactants in a solvent (e.g., acetone/water mixtures) under controlled pH and temperature. Purity is confirmed via powder X-ray diffraction (PXRD) to distinguish cocrystals from mechanical mixtures .
Q. Which spectroscopic techniques are critical for characterizing 3,6-diamino-4,5-dimethylacridine derivatives?
- Methodological Answer :
- PXRD : Identifies crystalline phases and confirms cocrystal formation by comparing experimental patterns with simulated structures .
- NMR and Mass Spectrometry : Verify molecular structure and purity.
- UV-Vis and Fluorescence Spectroscopy : Probe electronic transitions and stacking interactions in DNA intercalation studies .
Q. What safety precautions are essential when handling 3,6-diamino-4,5-dimethylacridine in the lab?
- Methodological Answer : Use PPE (gloves, goggles), store in airtight containers away from moisture/strong acids, and work in a fume hood. Avoid incompatible reagents (e.g., reducing agents, ammonia salts) to prevent hazardous reactions. Monitor for skin/eye irritation using protocols similar to those for structurally related acridines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cocrystal stoichiometry observed across synthesis methods?
- Methodological Answer : Use Rietveld refinement of PXRD data to quantify phase purity and identify minor impurities. For ambiguous cases, pair with single-crystal X-ray diffraction to resolve atomic-level packing differences. For example, naproxen/acridine cocrystals exhibit 2:3 (solution) vs. 1:1 (LAG) stoichiometry due to varying hydrogen-bonding (COOH⋯N) and π-stacking interactions .
Q. How do pKa differences between 3,6-diamino-4,5-dimethylacridine and co-formers influence salt vs. cocrystal formation?
- Methodological Answer : A ΔpKa > 3 between the compound (predicted pKa ~11, based on 6,9-diamino-2-ethoxyacridine) and co-formers (e.g., carboxylic acids like naproxen, pKa 4.15) favors salt formation via proton transfer. For ΔpKa < 3, neutral cocrystals dominate. Pre-screen co-formers using pH-solubility diagrams and computational tools (e.g., HSPiP) .
Q. What experimental approaches quantify DNA intercalation by 3,6-diamino-4,5-dimethylacridine derivatives?
- Methodological Answer :
- Fluorescence Microscopy : Use acridine orange/ethidium bromide dual staining to differentiate live (green nuclei) vs. apoptotic (orange-red nuclei) cells, assessing cytotoxicity and DNA damage .
- Circular Dichroism (CD) : Monitor changes in DNA helix conformation upon intercalation.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
Q. How can contradictory results in solubility profiles of 3,6-diamino-4,5-dimethylacridine derivatives be analyzed?
- Methodological Answer : Perform Hansen solubility parameter (HSP) modeling to predict solvent compatibility. Validate experimentally via dynamic light scattering (DLS) to detect aggregation. For pH-dependent solubility, use chasing equilibria experiments to map dissolution-precipitation thresholds .
Data Analysis and Experimental Design
Q. What strategies mitigate errors in PXRD-based cocrystal characterization?
- Methodological Answer :
- Calibration : Use standard reference materials (e.g., Si powder) to correct instrument alignment.
- Background Subtraction : Apply algorithms (e.g., Topas) to remove amorphous scattering.
- Multi-Method Validation : Cross-validate with DSC (melting point analysis) and Raman spectroscopy .
Q. How do researchers design structure-activity relationship (SAR) studies for acridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
